(Z)-N'-(2-chlorobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
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Overview
Description
(Z)-N’-(2-chlorobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is a synthetic organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-(2-chlorobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 2-chlorobenzaldehyde and 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide. The reaction is usually carried out in the presence of an acid catalyst such as acetic acid under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(Z)-N’-(2-chlorobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorobenzylidene moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted hydrazones or other derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, (Z)-N’-(2-chlorobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide can be used as an intermediate for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology
The compound has potential applications in biological research due to its structural similarity to bioactive molecules. It can be used in the study of enzyme inhibition and receptor binding.
Medicine
In medicinal chemistry, this compound is of interest for its potential pharmacological properties. It may exhibit antimicrobial, anti-inflammatory, or anticancer activities, making it a candidate for drug development.
Industry
In the material science industry, (Z)-N’-(2-chlorobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (Z)-N’-(2-chlorobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide depends on its application. In biological systems, it may interact with specific enzymes or receptors, inhibiting their activity or altering their function. The molecular targets and pathways involved would vary based on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Similar Compounds
- (Z)-N’-(2-bromobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
- (Z)-N’-(2-fluorobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
- (Z)-N’-(2-methylbenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
Uniqueness
(Z)-N’-(2-chlorobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is unique due to the presence of the 2-chlorobenzylidene moiety, which can influence its reactivity and interaction with biological targets. The methoxy group on the phenyl ring can also affect its electronic properties and solubility, making it distinct from other similar compounds.
Properties
IUPAC Name |
N-[(Z)-(2-chlorophenyl)methylideneamino]-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O2/c1-25-14-8-6-12(7-9-14)16-10-17(22-21-16)18(24)23-20-11-13-4-2-3-5-15(13)19/h2-11H,1H3,(H,21,22)(H,23,24)/b20-11- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRMWZDHIVCUXLN-JAIQZWGSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=CC=C3Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C\C3=CC=CC=C3Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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